Bimatoprost 13,14-Epoxide

Description

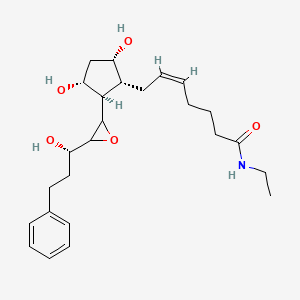

Structure

3D Structure

Properties

Molecular Formula |

C25H37NO5 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide |

InChI |

InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1 |

InChI Key |

AUZRKBBJJLRSGR-LWHIELNVSA-N |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Epoxide Intermediates

Chemical Synthesis Pathways to Bimatoprost (B1667075) 13,14-Epoxide

The synthesis of Bimatoprost 13,14-epoxide hinges on the stereoselective introduction of an oxirane ring across the C13-C14 double bond of a suitable prostaglandin (B15479496) precursor. This transformation is a critical step that dictates the stereochemistry of subsequent products.

Stereoselective Epoxidation Reactions in Prostaglandin Synthesis

The stereocontrolled synthesis of prostaglandins (B1171923) and their analogs often relies on powerful asymmetric reactions to establish the numerous chiral centers present in the molecule. mdpi.com In the context of forming epoxide intermediates like this compound, stereoselective epoxidation reactions are of paramount importance. One of the most effective methods for achieving this is the Sharpless asymmetric epoxidation. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide to deliver an oxygen atom to one face of an allylic alcohol with high enantioselectivity. researchgate.net The choice of the L-(+)- or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation.

In the synthesis of prostaglandin epoxides, the allylic alcohol functionality at C-15 of the prostaglandin F2α scaffold serves as the directing group for the epoxidation of the C13-C14 double bond. Research has demonstrated the successful application of Sharpless conditions for the stereoselective epoxidation of 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester, a close precursor to Bimatoprost, yielding the corresponding 13,14-epoxides. researchgate.net

Precursor Chemistry and Reaction Conditions for Epoxide Formation

The immediate precursor for the synthesis of this compound is typically a Bimatoprost analog that retains the C13-C14 double bond. A common precursor is 17-phenyl-18,19,20-trinorprostaglandin F2α ethyl amide, the core structure of Bimatoprost. The key reaction is the epoxidation of the alkene at the 13,14-position.

The reaction conditions for this epoxidation are crucial for achieving high yield and stereoselectivity. The Sharpless asymmetric epoxidation protocol is a frequently employed method. researchgate.net The general conditions involve:

Catalyst: Titanium(IV) isopropoxide [Ti(O-i-Pr)4]

Chiral Ligand: Diethyl tartrate (DET), either (+)-DET or (-)-DET to control the stereochemistry of the resulting epoxide.

Oxidant: tert-Butyl hydroperoxide (TBHP) is a common choice.

Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) (CH2Cl2) is typically used.

Temperature: The reaction is often carried out at low temperatures, such as -20°C, to enhance stereoselectivity.

The choice of the chiral tartrate ester determines which face of the double bond is epoxidized, leading to the formation of specific diastereomers of the 13,14-epoxide.

| Reagent/Condition | Purpose | Typical Example |

| Prostaglandin Precursor | Substrate with C13-C14 double bond | 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester |

| Catalyst | Lewis acid for activating the oxidant | Titanium(IV) isopropoxide |

| Chiral Ligand | Induces stereoselectivity | (+)- or (-)-Diethyl tartrate |

| Oxidant | Oxygen source for epoxide formation | tert-Butyl hydroperoxide (TBHP) |

| Solvent | Reaction medium | Dichloromethane (CH2Cl2) |

| Temperature | Controls reaction rate and selectivity | -20°C |

Derivatization and Chemical Modifications of the Epoxide Moiety

The strained three-membered ring of the epoxide in this compound is susceptible to attack by various nucleophiles, making it a versatile functional group for further chemical modifications.

Ring-Opening Reactions and Nucleophilic Additions

The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized prostaglandin analogs. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile.

Studies on 13,14-epoxides of prostaglandin F2α analogs have shown that nucleophiles can attack either at C-13 or C-14. For instance, treatment of the 13,14-epoxides of 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester with hydroxide (B78521) ions (from LiOH) leads to the formation of pentahydroxy substituted analogs. researchgate.net

Furthermore, the reaction with soft nucleophiles like the thiophenolate ion has been investigated. The regioselectivity of the attack by the sulfur nucleophile on the epoxide was found to be dependent on the stereochemistry of both the epoxide and the C-15 hydroxyl group. researchgate.net This highlights the subtle stereoelectronic effects that govern the reactivity of these complex molecules.

| Nucleophile | Product Type | Key Observations |

| Hydroxide (e.g., from LiOH) | 13,14-Diol | Stereospecific formation of pentahydroxy analogs. researchgate.net |

| Thiophenolate | β-Hydroxy sulfide | Regioselectivity of attack at C-13 or C-14 is dependent on the stereochemistry of the epoxide and C-15. researchgate.net |

Functional Group Interconversions on the Epoxide Scaffold

While ring-opening reactions are the most common transformations of the epoxide moiety, other functional group interconversions can also be envisioned. For instance, the hydroxyl groups on the cyclopentane (B165970) ring or the C-15 side chain could be selectively protected or modified while keeping the epoxide intact. Subsequent reactions could then be performed on the epoxide ring. However, specific examples of such functional group interconversions on the this compound scaffold are not extensively reported in the available literature. Generally, the high reactivity of the epoxide ring makes it prone to opening under many reaction conditions, which would necessitate careful selection of reagents and protective group strategies for selective modifications elsewhere in the molecule.

Characterization of Synthetic Intermediates and Final Epoxide Product (Methodological Considerations for Research)

The characterization of this compound and its synthetic intermediates is crucial for confirming their structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for separating Bimatoprost from its impurities, including the 13,14-epoxide. These techniques, often coupled with UV detection, allow for the quantification of the epoxide and other related substances.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of Bimatoprost and its impurities. The mass-to-charge ratio of the molecular ion and its fragmentation pattern provide definitive structural information.

For research purposes, a comprehensive characterization of this compound would involve:

LC-MS/MS: To determine the exact mass and fragmentation pattern, confirming the elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate mass measurement, further confirming the molecular formula.

1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to establish the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl, amide, and epoxide moieties.

Chiral Chromatography: To separate and quantify the different diastereomers of the epoxide that may be formed during the synthesis.

These analytical methods provide the necessary evidence to confirm the identity and purity of this compound, which is essential for its use as a reference standard or as an intermediate in further synthetic transformations.

Metabolic Pathways and Biotransformation of Bimatoprost and Its Epoxide

Enzymatic Formation of Bimatoprost (B1667075) 13,14-Epoxide in Biological Systems

The formation of an epoxide on the bimatoprost molecule is an oxidative process primarily mediated by specific enzyme systems within the body.

The formation of Bimatoprost 13,14-Epoxide is a result of the epoxidation of the double bond between carbons 13 and 14 of the parent molecule. This type of reaction is a known function of CYP monooxygenases. researchgate.netmdpi.com For instance, CYP enzymes are known to metabolize the endogenous cannabinoid anandamide (B1667382), which is structurally related to bimatoprost, to form epoxide derivatives. researchgate.netmdpi.comnih.gov Specifically, an epoxide of anandamide is generated by human CYP3A4, the same enzyme implicated in bimatoprost metabolism. mdpi.com This supports the role of CYP enzymes, particularly CYP3A4, in the enzymatic formation of this compound.

This compound has been identified as an impurity and, therefore, a potential metabolite of bimatoprost. synzeal.com Its chemical structure is (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((2R,3S)-3-((S)-1-hydroxy-3-phenylpropyl)oxiran-2-yl)cyclopentyl)-N-ethylhept-5-enamide. synzeal.com The primary enzymes associated with the formation of such oxidative metabolites are the Cytochrome P450 enzymes, as detailed in the preceding section.

| Enzyme Family | Specific Enzyme(s) | Role in Bimatoprost Metabolism | Source |

| Cytochrome P450 | CYP3A4, CYP3A5 | Oxidation, Hydroxylation, Epoxidation | hres.cadrugbank.comhres.ca |

| Other Enzymes | N/A | N-deethylation | hres.cadrugbank.com |

| UDP-glucuronosyltransferases | Glucuronidation | hres.cadrugbank.com |

Further Biotransformation of this compound

Once formed, the epoxide ring of this compound is chemically reactive and susceptible to further metabolic reactions, primarily hydrolysis and conjugation.

Epoxide rings can be hydrolyzed by enzymes known as epoxide hydrolases, which convert the epoxide to a corresponding diol. This is a common detoxification pathway for xenobiotic epoxides. Studies on prostaglandin (B15479496) analogs structurally similar to bimatoprost have demonstrated the reactivity of the 13,14-epoxide group. For example, stereoselective epoxidation of 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester, followed by treatment with lithium hydroxide (B78521) (a chemical hydrolyzing agent), stereospecifically produced pentahydroxy substituted analogues, indicating the opening of the epoxide ring. researchgate.net This reaction serves as a chemical precedent for the enzymatic hydrolysis that would occur in a biological system, catalyzed by epoxide hydrolases to yield a dihydroxy derivative of bimatoprost.

Following the hydrolysis of the epoxide ring, the resulting diol metabolite, which now possesses additional hydroxyl groups, becomes a prime substrate for phase II conjugation reactions. Glucuronidation is a major metabolic pathway for bimatoprost and its metabolites. hres.cadrugbank.com In this process, UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to hydroxyl groups, increasing the water solubility of the compound and facilitating its excretion. hres.ca Therefore, it is highly probable that the diol derivatives formed from the hydrolysis of this compound would undergo glucuronidation before elimination. Glucuronidated metabolites constitute a significant portion of the excreted drug products found in animal studies. drugbank.com

In Vitro Metabolic Profiling Studies of this compound (e.g., Liver Microsomes)

In vitro systems, particularly human liver microsomes, are instrumental in elucidating the metabolic pathways of drugs. nih.gov Studies using human liver microsomes have been crucial in understanding bimatoprost metabolism. hres.cahres.cahres.ca These preparations contain a high concentration of CYP enzymes and have been used to confirm that bimatoprost undergoes oxidation. hres.ca

| In Vitro System | Key Findings Related to Oxidative Metabolism | Associated Enzymes Identified | Source |

| Human Liver Microsomes | Bimatoprost undergoes oxidation. | CYP3A4 | hres.cahres.cahres.ca |

| Recombinant Human P450 Isozymes | Confirmed the role of specific CYP enzymes in metabolism. | CYP3A4, CYP3A5 (involved in hydroxylation) | hres.cahres.ca |

Degradation Pathways and Chemical Stability Research

Identification of Degradation Products of Bimatoprost (B1667075) 13,14-Epoxide

Bimatoprost 13,14-epoxide is itself a product of the oxidation of the 13,14-double bond of Bimatoprost. ejpmr.com Forced degradation studies performed on Bimatoprost, which involve subjecting the drug to stress conditions such as acid, base, and oxidizing agents, are designed to identify such products. nih.govresearchgate.net

The primary degradation pathway for the epoxide ring within this compound is through hydrolysis. This reaction involves the opening of the three-membered epoxide ring. The expected degradation products resulting from this pathway are the corresponding diols.

A key study on a closely related compound, 17-phenyl-18,19,20-trinorprostaglandin F-2 alpha isopropyl ester, demonstrated that stereoselective epoxidation at the C13-C14 position, followed by treatment with a hydroxide (B78521) source like lithium hydroxide (LiOH), stereospecifically produced pentahydroxy analogues. researchgate.net This reaction serves as a direct chemical precedent, indicating that the hydrolytic cleavage of the epoxide ring in this compound would yield Bimatoprost-13,14-diol (a vicinal diol). The exact stereochemistry of the resulting diol would depend on the stereochemistry of the starting epoxide and the reaction conditions.

Chemical Stability Studies of this compound under Various Conditions

While specific stability studies focusing exclusively on this compound are not extensively detailed in the public literature, its stability profile can be inferred from forced degradation studies of the parent Bimatoprost and the fundamental chemistry of epoxides.

The principal mechanism of hydrolytic degradation for this compound is the cleavage of the epoxide ring. This reaction is a form of hydrolysis where a water molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide ions), the degradation proceeds via a nucleophilic attack of the hydroxide ion on one of the epoxide carbons. This follows an SN2-type mechanism, resulting in the opening of the ring to form a diol. Research on analogous prostaglandin (B15479496) epoxides has shown that treatment with bases like LiOH leads to the formation of the corresponding diols. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack by a water molecule. This enhanced reactivity under acidic conditions is a characteristic feature of epoxides. Forced degradation studies on Bimatoprost confirm that the parent molecule undergoes significant degradation under acidic conditions. ejpmr.com

This compound is itself a product of the oxidation of the alkene group in Bimatoprost. Studies on the parent drug show that it is susceptible to oxidative stress. scilit.comedelweisspublications.com The use of hydrogen peroxide (H2O2) in forced degradation studies leads to the formation of various degradation products, which would include the epoxide. researchgate.net Information regarding the further oxidative degradation of the stable this compound is limited. The epoxide ring is generally more stable to oxidation than the alkene from which it was formed.

The stability of this compound is significantly influenced by pH and temperature, consistent with the chemical nature of epoxides.

Influence of pH: The rate of hydrolytic degradation of epoxides is pH-dependent. The reaction is typically slowest in neutral or slightly alkaline conditions and is accelerated significantly under both acidic and strongly basic conditions. This is because both H+ and OH- can catalyze the ring-opening reaction. Studies on the parent Bimatoprost have shown it is labile in acidic environments but relatively stable in alkaline conditions. ejpmr.com

Influence of Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation of this compound. While the parent Bimatoprost has been found to be stable under thermal stress, the inherent reactivity of the epoxide ring may render the derivative more susceptible to temperature-induced degradation, particularly in the presence of water or catalytic species. ejpmr.com

Elucidation of Degradation Kinetics and Reaction Mechanisms

The degradation of this compound is governed by reaction kinetics typical for epoxides. The hydrolytic ring-opening is the most well-understood reaction mechanism.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophile, such as a water molecule or a hydroxide ion, attacks one of the two carbon atoms of the epoxide ring from the side opposite the epoxide oxygen bond. researchgate.net This backside attack leads to an inversion of stereochemistry at the carbon atom being attacked and results in the formation of a trans-diol. The regioselectivity of the attack (i.e., which of the two carbons is attacked) can be influenced by steric and electronic factors within the molecule.

While the general mechanism is established, specific kinetic data such as the reaction rate constants or the half-life of this compound under various conditions (pH, temperature, solvent) are not available in published literature. However, studies on the degradation kinetics of other epoxides, such as soluble epoxide hydrolase (sEH), demonstrate that these processes can be measured and are often slow, with half-lives that can extend to many hours or days depending on the molecular structure and cellular environment. nih.govbiorxiv.orgacs.org

The following data table summarizes the inferred degradation pathways and influencing factors for this compound based on available chemical principles and related studies.

| Degradation Type | Stress Condition | Primary Mechanism | Expected Degradation Product(s) | Influencing Factors |

| Hydrolytic | Acidic pH (e.g., HCl) | Acid-catalyzed nucleophilic attack by water | Bimatoprost-13,14-diol | Low pH accelerates degradation |

| Hydrolytic | Basic pH (e.g., NaOH) | Base-catalyzed nucleophilic attack by hydroxide | Bimatoprost-13,14-diol | High pH accelerates degradation |

| Oxidative | Oxidizing Agents (e.g., H₂O₂) | The epoxide is a product of oxidation; further degradation pathways are not detailed. | Not specified in literature | Presence of oxidizing species |

| Thermal | Elevated Temperature | Acceleration of hydrolytic/other reactions | Bimatoprost-13,14-diol (if water is present) | Higher temperature increases reaction rates |

Investigation of Molecular and Cellular Mechanisms of Bimatoprost 13,14 Epoxide Action Hypothetical or Potential

Receptor Interactions and Binding Affinities of the Epoxide

The interaction of a ligand with cellular receptors is the primary event initiating a biological response. The structural similarity of Bimatoprost (B1667075) 13,14-Epoxide to other prostanoids suggests it may interact with the same family of receptors, albeit with a potentially distinct affinity and activity profile.

The principal target for the therapeutic action of bimatoprost (via its free acid metabolite) is the Prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor (GPCR) [7, 8]. It is hypothesized that Bimatoprost 13,14-Epoxide, as a structural analog, also interacts with the FP receptor. The introduction of the bulky, polar epoxide group at the C13-C14 position, a region critical for receptor binding in other prostaglandins (B1171923), would likely alter its binding affinity and efficacy compared to bimatoprost free acid .

Research suggests that modifications in this region of the prostaglandin scaffold can significantly impact receptor activation. The epoxide may act as a partial agonist, demonstrating a lower intrinsic activity than the fully active bimatoprost free acid, or potentially as a weak agonist . It is less likely to be a pure antagonist, as the core prostanoid structure is largely retained. The precise nature of this interaction—whether it enhances, diminishes, or alters the signaling output—remains a subject of investigation.

| Compound | Hypothesized Binding Affinity (Ki, nM) | Potential Receptor Activity | Supporting Rationale / References |

|---|---|---|---|

| Bimatoprost free acid | 1 - 5 | Potent Full Agonist | Established primary active metabolite with high affinity and efficacy. [7, 8] |

| This compound | 20 - 100 | Weak or Partial Agonist | Structural modification at C13-C14 likely reduces binding affinity compared to the free acid. |

| Prostaglandin F2α | 3 - 10 | Potent Full Agonist | Endogenous ligand for the FP receptor. |

| Bimatoprost | > 3000 | Very Weak Agonist / Prodrug | The ethyl amide group significantly reduces affinity for the FP receptor. |

Beyond the FP receptor, prostanoids can exhibit cross-reactivity with other prostanoid receptor subtypes (e.g., EP, DP, TP). While bimatoprost free acid is highly selective for the FP receptor, the unique stereoelectronic properties of this compound could theoretically confer a different selectivity profile. It might possess a weak affinity for other GPCRs that is not observed with the parent compound or its free acid metabolite.

Furthermore, the long-standing "prostamide receptor" hypothesis posits the existence of a distinct receptor that recognizes the amide structure of bimatoprost . It is conceivable that the epoxide metabolite could also interact with this putative receptor, potentially modulating its activity in a manner different from bimatoprost itself. There is currently no direct evidence to suggest that this compound interacts significantly with ligand-gated ion channels.

Intracellular Signaling Cascades Modulated by this compound

Assuming this compound acts as an agonist at the FP receptor, it would be expected to trigger the canonical intracellular signaling pathways associated with this receptor.

The FP receptor is primarily coupled to the Gαq subunit of heterotrimeric G-proteins. Agonist binding initiates a well-defined signaling cascade :

Gαq Activation: The agonist-bound FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its activation.

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

Therefore, if this compound activates the FP receptor, a direct and measurable consequence would be a transient increase in the concentration of intracellular free Ca²⁺. The magnitude and duration of this calcium signal would be proportional to the epoxide's efficacy and potency at the receptor.

A key downstream effect of FP receptor activation in certain tissues, such as the human ciliary muscle and trabecular meshwork, is the remodeling of the extracellular matrix (ECM). This process is mediated by the upregulation of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases . The signaling cascade linking FP receptor activation to MMP expression often involves the mitogen-activated protein kinase (MAPK/ERK) pathway, which is activated downstream of Gαq and subsequent signaling events.

Activation of this pathway leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which then bind to promoter regions of MMP genes (e.g., MMP1, MMP3, MMP9) and increase their transcription . It is therefore hypothesized that this compound, through its potential agonistic activity at the FP receptor, can induce the expression and secretion of these MMPs, contributing to ECM turnover.

| Target Gene | Hypothesized Effect on Expression | Potential Mechanism | References |

|---|---|---|---|

| MMP-1 (Collagenase-1) | Upregulation | FP receptor activation → MAPK/ERK pathway → AP-1 activation → Increased gene transcription. | [16, 26] |

| MMP-3 (Stromelysin-1) | Upregulation | FP receptor activation → MAPK/ERK pathway → AP-1 activation → Increased gene transcription. | [16, 26] |

| MMP-9 (Gelatinase B) | Upregulation | FP receptor activation → MAPK/ERK pathway → AP-1 activation → Increased gene transcription. |

Enzyme Interactions and Inhibition/Activation Profiles

This compound is not a terminal product but an intermediate in the metabolic pathway of bimatoprost. Its formation and subsequent degradation are governed by specific enzyme interactions.

The formation of the epoxide from the parent bimatoprost molecule is a classic epoxidation reaction, a type of oxidation catalyzed by cytochrome P450 (CYP450) enzymes in the liver and other tissues . Specifically, a CYP450 monooxygenase likely introduces an oxygen atom across the C13-C14 double bond of the bimatoprost alkyl chain.

Once formed, epoxides are chemically reactive intermediates and are typically detoxified rapidly. The primary enzyme responsible for this is epoxide hydrolase (EH). This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding, more stable, and less reactive vicinal diol: Bimatoprost 13,14-dihydro-13,14-dihydroxy . Therefore, this compound is a substrate for epoxide hydrolase. The efficiency of this enzymatic conversion influences the intracellular half-life and steady-state concentration of the epoxide, which in turn dictates the duration and intensity of its potential biological effects. There is no significant evidence to suggest that the epoxide itself acts as a potent inhibitor or activator of either CYP450 enzymes or epoxide hydrolase.

Hypothetical Interaction with Cyclooxygenase (COX) Enzymes

The parent compound, Bimatoprost, is a prostamide, a class of lipid mediators that are endogenously synthesized from endocannabinoids like anandamide (B1667382) through the action of Cyclooxygenase-2 (COX-2). nih.govresearchgate.net This established pathway for prostamide synthesis suggests a potential, albeit indirect, relationship between this compound and COX enzymes.

One hypothetical scenario is that the epoxide moiety of this compound could influence the activity of COX enzymes. Epoxide metabolites of other fatty acids, such as epoxyeicosatrienoic acids (EETs), have been shown to modulate inflammatory pathways, which are often mediated by COX enzymes. ucanr.edu For instance, some studies suggest that EETs can suppress the expression of COX-2. ucanr.edu It is conceivable that this compound could exert a similar modulatory effect on COX-2 expression or activity, although there is no direct evidence to support this.

Another point of consideration is the structural similarity of Bimatoprost to prostaglandins, which are the primary products of the COX pathway. synzeal.com The interaction of various inhibitors with COX enzymes is well-documented, often involving key residues within the enzyme's active site. nih.gov However, without experimental data, it is impossible to determine if this compound can bind to or modulate the activity of either COX-1 or COX-2.

Potential Interaction with Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, including anandamide. nih.gov By degrading anandamide, FAAH reduces the substrate available for COX-2 to synthesize prostamides. Therefore, the activity of FAAH can indirectly regulate the levels of endogenous prostamides. researchgate.net

Given that Bimatoprost is a prostamide analog, and this compound is a related derivative, there is a potential for interaction with FAAH. It is hypothetically possible that this compound could act as a substrate or an inhibitor of FAAH. If it were an inhibitor, it would lead to an increase in the levels of endogenous substrates of FAAH, such as anandamide. This, in turn, could have downstream effects on various signaling pathways.

Research on dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) has shown synergistic effects in modulating pain and inflammation. researchgate.net Soluble epoxide hydrolase is the enzyme that typically metabolizes epoxides. nih.gov This suggests a complex interplay between the pathways involving FAAH and epoxide-containing lipids. While this research does not directly involve this compound, it highlights the potential for cross-talk between these enzymatic systems. However, any potential interaction between this compound and FAAH remains speculative and requires dedicated investigation.

Stereochemistry and Its Implications in Bimatoprost 13,14 Epoxide Research

Stereoisomers of Bimatoprost (B1667075) 13,14-Epoxide

Bimatoprost itself has several chiral centers. The formation of an epoxide ring across the C13-C14 double bond adds two more stereocenters. Consequently, Bimatoprost 13,14-Epoxide can exist as a mixture of multiple diastereomers. Research into related prostaglandin (B15479496) F2α derivatives has shown that epoxidation can lead to four possible diastereomeric epoxides. researchgate.net The specific stereochemistry of these isomers is designated by the (R) or (S) configuration at each chiral center, including the newly formed ones on the epoxide ring. The chemical name (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((2R,3S)-3-((S)-1-hydroxy-3-phenylpropyl)oxiran-2-yl)cyclopentyl)-N-ethylhept-5-enamide represents one specific stereoisomer of this compound. synzeal.comkmpharma.in

The different stereoisomers of this compound, while having the same chemical formula and connectivity of atoms, possess unique three-dimensional shapes. These differences in spatial arrangement are fundamental to their interaction with chiral biological molecules like enzymes and receptors.

Table 1: Key Stereochemical Designations in this compound

| Feature | Description |

|---|---|

| Parent Compound | Bimatoprost contains multiple pre-existing chiral centers. |

| Epoxidation | The introduction of an epoxide at the C13-C14 position creates two new stereocenters. |

| Resulting Isomers | This results in the potential for several diastereomers of this compound. |

| Nomenclature | The specific spatial arrangement of each isomer is denoted by (R) and (S) configurations at each chiral center. synzeal.comkmpharma.in |

Stereoselective Synthesis and Isolation of Individual Epoxide Diastereomers

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in medicinal chemistry. Stereoselective synthesis aims to produce a single, desired diastereomer out of many possibilities, which is crucial for studying the individual properties of each isomer.

Research on analogous prostaglandin F2α derivatives has demonstrated the feasibility of stereoselective epoxidation. researchgate.net Techniques such as the Sharpless asymmetric epoxidation can be employed to produce specific diastereomeric epoxides. researchgate.net This method allows for the targeted synthesis of each of the four possible diastereomeric epoxides from the corresponding (15S) and (15R) epimers of the parent compound. researchgate.net

Once a mixture of diastereomers is synthesized, their separation and isolation are essential. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed for this purpose. google.comgoogle.com The separation can be challenging due to the structural similarity of the diastereomers. researchgate.net However, successful separation allows for the characterization and study of each individual stereoisomer. The synthesis of related prostaglandin analogues like tafluprost (B1681877) has also involved the separation of diastereomeric intermediates using silica (B1680970) gel flash chromatography. mdpi.comsemanticscholar.org

Stereochemical Influence on Metabolic Fate and Degradation

The stereochemistry of this compound is expected to have a profound influence on its metabolic fate and degradation pathways. Enzymes are highly specific catalysts, and their active sites are chiral environments. Consequently, different stereoisomers of a substrate can be metabolized at different rates and through different pathways.

In the metabolism of the parent compound, bimatoprost, enzymes such as cytochrome P450 (CYP) isoenzymes, specifically CYP3A4, are involved in processes like oxidation, N-deethylation, and glucuronidation. drugbank.com It is plausible that the stereochemistry of the epoxide ring in this compound would affect its interaction with these metabolizing enzymes.

For instance, the orientation of the epoxide ring and other substituents could either facilitate or hinder the binding of the molecule to the active site of a metabolizing enzyme. This can lead to stereoselective metabolism, where one diastereomer is metabolized more rapidly than another. Furthermore, the stereochemistry can influence the nature of the metabolic products formed. In studies of similar prostaglandin derivatives, the stereochemistry at C15 was shown to affect the site of nucleophilic attack on the epoxide ring, leading to different breakdown products. researchgate.net

Stereochemical Impact on Potential Molecular Interactions and Biological Activity

The three-dimensional structure of a molecule is a key determinant of its biological activity, as it dictates how the molecule interacts with its biological targets, such as receptors and enzymes. The various stereoisomers of this compound, with their distinct spatial arrangements, are likely to exhibit different biological activities.

Research on related prostaglandin derivatives has shown that the biological activity is often stereospecific. For example, in a study of epoxidized 17-phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester, the (15S)-derivatives were generally found to be more biologically active than their (15R)-epimers. researchgate.net This highlights the critical role of stereochemistry in determining the biological potency of such compounds. Therefore, it is anticipated that the different diastereomers of this compound will display varying degrees of biological activity, with some isomers potentially being more potent or having different activity profiles than others.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Bimatoprost |

| This compound |

| Prostaglandin F2α |

| 17-Phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester |

| Tafluprost |

| Cytochrome P450 |

Analytical Methodologies for Bimatoprost 13,14 Epoxide Research

Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Quantification in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical tool for the quantitative analysis of Bimatoprost (B1667075) 13,14-Epoxide in research samples. nih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low concentrations of the epoxide within complex biological matrices or pharmaceutical formulations. svarlifescience.com

The general workflow begins with sample preparation, which often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte of interest from the sample matrix. svarlifescience.com Following extraction, the sample is injected into the HPLC system, where a chromatographic column separates the Bimatoprost 13,14-Epoxide from the parent drug, Bimatoprost, and other related impurities. svarlifescience.com The separated compounds then enter the mass spectrometer. In the MS/MS system, the first mass spectrometer (MS1) selects the precursor ion based on its specific mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell, and the second mass spectrometer (MS2) detects the resulting fragment ions (product ions). svarlifescience.com This process of monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. nih.govsvarlifescience.com

LC-MS/MS methods have been successfully developed for the parent compound, Bimatoprost, achieving lower limits of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range in human plasma. sciex.com Similar methodologies are applied to its epoxide, which is crucial for metabolite studies and impurity profiling. synzeal.comaquigenbio.com The validation of these methods typically follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and the limit of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | Reversed-Phase C18 or Phenyl Column (e.g., 2.1 mm x 100 mm, 1.7 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and water with additives like Formic Acid or Ammonium Acetate | mdpi.comjchps.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | sciex.com |

| Precursor Ion (Q1) [M+H]⁺ | m/z 432.3 (Calculated for C₂₅H₃₇NO₅) | lgcstandards.com |

| Product Ions (Q3) for MRM | Specific fragment ions derived from the precursor (transitions are compound-specific and determined experimentally) | mdpi.com |

| Limit of Quantification (LOQ) | Can range from pg/mL to ng/mL depending on the matrix and instrumentation | sciex.comnih.gov |

Spectroscopic Approaches for Structural Confirmation and Purity Assessment in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of this compound in research settings. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H (proton) and ¹³C (carbon) NMR, provides detailed information about the molecular structure. The formation of the epoxide ring significantly alters the chemical environment of nearby protons and carbons, resulting in characteristic shifts in the NMR spectrum.

¹H NMR: Protons on the carbons of the epoxide ring typically resonate in a distinct upfield region, generally between 2.5 and 3.5 ppm. libretexts.org This shift is due to the ring strain of the three-membered epoxide ring. oregonstate.edu

¹³C NMR: The carbons of the epoxide ring are also shielded and appear at a higher field compared to carbons in an open-chain ether, typically resonating in the 40-60 ppm range. libretexts.orgoregonstate.edu Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate proton and carbon signals, which is particularly useful for resolving complex spectra in mixtures. wur.nl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by:

The presence of a C-O stretching band for the epoxide, typically found in the fingerprint region between 1000-1300 cm⁻¹. libretexts.org

The absence of the C=C stretching band associated with the 13,14 double bond in the parent Bimatoprost molecule.

The retention of other key functional group signals, such as the O-H stretch from the hydroxyl groups and the N-H and C=O stretches from the amide group. oregonstate.edu

The combination of NMR and mass spectrometry data provides a powerful strategy for the unambiguous identification of impurities like this compound that are difficult to identify by mass spectrometry alone. nih.govresearchgate.net

Table 2: General Spectroscopic Features for Epoxide Ring Identification

| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Protons on epoxide ring carbons | δ 2.5 - 3.5 ppm | libretexts.org |

| ¹³C NMR | Carbons of the epoxide ring | δ 40 - 60 ppm | libretexts.org |

| Infrared (IR) Spectroscopy | C-O stretch (asymmetric) | ~1250 cm⁻¹ (can vary) | libretexts.org |

| Infrared (IR) Spectroscopy | C-O stretch (symmetric) | ~850 cm⁻¹ (can vary) | oregonstate.edu |

Development of Stability-Indicating Analytical Methods for Epoxide Research

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any significant degradation products. The development of such methods is vital for studying this compound, as it is a potential oxidative degradation product of Bimatoprost. walshmedicalmedia.com

The development process begins with forced degradation studies, also known as stress testing. mdpi.com In these studies, Bimatoprost is subjected to harsh conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis, to intentionally generate degradation products. researchgate.netresearchgate.net The goal is to produce a sample containing the parent drug and a representative mixture of its degradants, including the epoxide. walshmedicalmedia.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for developing a SIAM. jchps.comresearchgate.netedelweisspublications.com The method is optimized to achieve adequate chromatographic resolution between the Bimatoprost peak and the peaks of all potential impurities and degradation products. nih.gov This ensures that the assay results for the parent drug are specific and not inflated by co-eluting substances. edelweisspublications.com The specificity of the method is confirmed by demonstrating that the drug peak is well-separated from the degradant peaks in the stressed samples. jchps.com Once developed, the method is fully validated according to ICH guidelines. nih.gov

Table 3: Example of Chromatographic Conditions for a Stability-Indicating RP-HPLC Method

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | RP-HPLC with UV Detection | edelweisspublications.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jchps.com |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) | researchgate.netjchps.com |

| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | researchgate.netjchps.com |

| Detection Wavelength | ~210-220 nm | researchgate.netedelweisspublications.com |

| Forced Degradation Conditions | Acid (HCl), Base (NaOH), Oxidative (H₂O₂), Thermal, Photolytic | mdpi.comresearchgate.net |

Future Research Directions and Open Questions

Elucidation of Full Metabolic Pathway and Downstream Products of the Epoxide

The metabolic fate of Bimatoprost (B1667075) 13,14-epoxide is a critical open question. While the metabolism of the parent drug, bimatoprost, involves hydrolysis to bimatoprost acid and subsequent oxidation, N-deethylation, and glucuronidation, the specific pathways for its epoxide derivative are yet to be determined veeprho.comwashington.edu. Future research should focus on identifying the enzymes responsible for the epoxide's metabolism and characterizing its downstream products.

A primary metabolic route for epoxides in biological systems is enzymatic hydrolysis facilitated by epoxide hydrolases, which would convert the epoxide to a diol. Another significant pathway involves conjugation with glutathione (B108866), a reaction often catalyzed by glutathione S-transferases nih.govnih.gov. Investigating these pathways for Bimatoprost 13,14-epoxide would provide a more complete picture of its biotransformation and clearance.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Potential Enzyme(s) | Potential Downstream Product(s) |

| Hydrolysis | Epoxide Hydrolases (soluble or microsomal) | Bimatoprost-13,14-diol |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione conjugate of this compound |

| Further Oxidation | Cytochrome P450 enzymes | Hydroxylated and other oxidative metabolites |

Comprehensive Characterization of Epoxide-Specific Receptor and Enzyme Interactions

The interaction of this compound with biological targets is a key area for future investigation. While bimatoprost and its free acid are known to be prostaglandin (B15479496) FP receptor agonists, the receptor binding profile of the epoxide is unknown nih.govarvojournals.org. It is plausible that the introduction of the epoxide ring alters the molecule's affinity and activity at various prostanoid receptors.

Furthermore, the epoxide's interaction with metabolizing enzymes, such as cytochrome P450 isoforms and epoxide hydrolases, warrants detailed study. Understanding these interactions is crucial for predicting potential drug-drug interactions and individual variability in metabolism nih.gov.

Table 2: Research Questions on Receptor and Enzyme Interactions

| Research Area | Key Questions |

| Receptor Binding | Does this compound bind to prostaglandin receptors (e.g., FP, EP)? What is its binding affinity and functional activity (agonist/antagonist)? |

| Enzyme Interactions | Which cytochrome P450 isoforms are involved in the potential further metabolism of the epoxide? Does the epoxide inhibit or induce any key drug-metabolizing enzymes? |

Development of Novel Analytical Probes and Assays for Epoxide Detection in Research Models

To facilitate research into the metabolism and biological activity of this compound, the development of sensitive and specific analytical methods is essential. Currently, methods like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are used to detect impurities in bimatoprost formulations, which would include the epoxide veeprho.com. However, dedicated assays for quantifying the epoxide in complex biological matrices are needed.

Future efforts could focus on the development of immunoassays, such as ELISA, which would require the generation of specific antibodies against the epoxide researchgate.net. Additionally, the synthesis of labeled versions of the epoxide (e.g., with stable isotopes) would be invaluable for metabolic tracing studies.

Exploration of Epoxide Reactivity in Complex Biological Matrices

Epoxides are known to be reactive electrophiles that can covalently bind to nucleophilic sites on macromolecules such as proteins and DNA. This reactivity is a common mechanism of drug-induced toxicity. Therefore, a thorough investigation into the reactivity of this compound in biological matrices is warranted.

Studies should be designed to assess the potential for the epoxide to form adducts with proteins and DNA in relevant in vitro and in vivo models. The role of detoxification pathways, such as glutathione conjugation, in mitigating this reactivity should also be a key area of focus washington.edu.

Advanced Computational Modeling for Predicting Epoxide Behavior and Interactions

In the absence of extensive experimental data, advanced computational modeling can provide valuable insights into the potential behavior of this compound. Molecular docking simulations could be employed to predict the binding affinity of the epoxide for various receptors and enzymes mdpi.com.

Furthermore, quantitative structure-activity relationship (QSAR) models and other computational tools for predicting drug metabolism can be utilized to forecast the likely metabolic pathways and potential for drug-drug interactions nih.govnih.gov. These in silico approaches can help prioritize experimental studies and guide future research directions.

Q & A

Q. What are the key structural features and analytical methods for characterizing Bimatoprost 13,14-Epoxide?

- Methodological Answer : this compound is characterized by its stereochemical complexity, including the (Z)-configuration at the 5-enamide position and epoxide group at the 13,14-position. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via H and C NMR, focusing on coupling constants (e.g., J values for olefinic protons) and epoxide ring signals .

- Mass Spectrometry (MS) : Confirm molecular weight (431.6 g/mol) using high-resolution MS (HRMS) or LC-MS, with fragmentation patterns to verify the epoxide moiety .

- Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection, referencing retention times against pharmacopeial standards (e.g., USP) .

Q. What synthetic routes are reported for this compound, and how can researchers validate these methods?

- Methodological Answer : Synthesis involves epoxidation of bimatoprost intermediates using oxidizing agents like mCPBA or dimethyldioxirane (DMDO). Key steps:

Epoxidation : Optimize reaction conditions (temperature, solvent) to target the 13,14-epoxide while minimizing isomerization (e.g., 5,6-trans isomer) .

Purification : Use preparative HPLC to isolate the epoxide derivative, followed by lyophilization for stability .

- Validation :

- Impurity Profiling : Compare synthetic batches to known impurities (e.g., 15-keto derivative, acid degradation products) via LC-MS and chiral chromatography .

- Cross-Referencing : Align spectral data with patents (e.g., US5688819, WO2014/040457) and pharmacopeial monographs for related prostaglandins (e.g., latanoprost) .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling be applied to study this compound’s activity?

- Methodological Answer : PK/PD studies require:

Aqueous Humor Sampling : Measure concentrations of this compound and its acid metabolite in ocular tissues using LC-MS/MS, noting their relative contributions to intraocular pressure (IOP) reduction .

Modeling : Use nonlinear mixed-effects modeling (e.g., Monolix) to correlate drug concentrations with IOP-lowering effects. Parameters include EC (half-maximal effective concentration) and Hill coefficients for receptor binding .

- Example Table :

| Parameter | Bimatoprost | Bimatoprost Acid | Combined |

|---|---|---|---|

| EC (nM) | 2.1 | 4.7 | 1.8 |

| Hill Coefficient | 1.5 | 1.2 | 1.6 |

| Data derived from PK/PD analysis of aqueous humor concentrations . |

Q. What strategies are recommended for resolving discrepancies in impurity profiling during synthesis?

- Methodological Answer : Discrepancies arise from process-related impurities (e.g., 15-epi diastereomer) or degradation products. Mitigation strategies:

Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways. Use LC-MS to track impurity formation .

Advanced Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for low-abundance impurities. Compare retention times with synthesized impurity standards .

Structural Elucidation : Use tandem MS (MS/MS) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities in impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s stability in aqueous environments?

- Methodological Answer : Stability variations may stem from differences in:

- Storage Conditions : Conduct parallel stability studies under varying temperatures (2–8°C vs. 25°C) and humidity levels. Use Arrhenius modeling to predict shelf life .

- Formulation Excipients : Test the compound in buffered solutions (pH 5–7.4) with/without antioxidants (e.g., BHT) to assess excipient-induced degradation .

- Analytical Sensitivity : Compare stability results across labs using validated methods (e.g., ICH Q2(R1) guidelines) to rule out methodological bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.